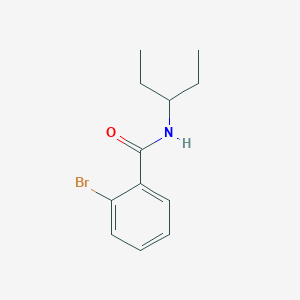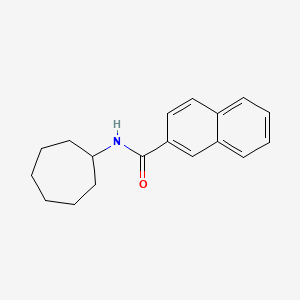
2-bromo-N-(1-ethylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(1-ethylpropyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has shown promising results in various biological and biochemical studies. In
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(1-ethylpropyl)benzamide has shown potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and biochemistry. This compound has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, this compound has been shown to exhibit biological activity, making it a potential candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(1-ethylpropyl)benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in cellular processes, such as protein synthesis and DNA replication. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models, suggesting its potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-(1-ethylpropyl)benzamide in lab experiments include its ease of synthesis, relatively low cost, and potential applications in various scientific research fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-(1-ethylpropyl)benzamide. Firstly, further studies are needed to fully elucidate the mechanism of action of this compound. Additionally, more studies are needed to explore the potential applications of this compound in drug discovery and development. Finally, the potential toxicity of this compound needs to be further evaluated to ensure its safety for use in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in various scientific research fields. This compound has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. While the mechanism of action of this compound is not fully understood, it has been shown to exhibit various biochemical and physiological effects. The advantages of using this compound in lab experiments include its ease of synthesis and potential applications in various scientific research fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-bromo-N-(1-ethylpropyl)benzamide can be achieved through various methods, including the reaction of 2-bromobenzoyl chloride with 1-ethylpropylamine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound as a white solid with a melting point of 82-84°C.
Eigenschaften
IUPAC Name |
2-bromo-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-9(4-2)14-12(15)10-7-5-6-8-11(10)13/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLDEPOJCCSZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)


![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)
![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)

![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)


![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)
![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)
